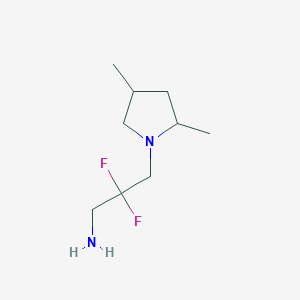![molecular formula C13H16N2O2 B13177097 1-[4-(Aminomethyl)benzoyl]piperidin-4-one](/img/structure/B13177097.png)
1-[4-(Aminomethyl)benzoyl]piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Aminomethyl)benzoyl]piperidin-4-one is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs .
Preparation Methods
The synthesis of 1-[4-(Aminomethyl)benzoyl]piperidin-4-one involves several steps, typically starting with the formation of the piperidine ring. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The aminomethyl group is then introduced through amination reactions, and the benzoyl group is added via acylation reactions. Industrial production methods often involve multicomponent reactions and cyclization processes to ensure high yield and purity .
Chemical Reactions Analysis
1-[4-(Aminomethyl)benzoyl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution.
Scientific Research Applications
1-[4-(Aminomethyl)benzoyl]piperidin-4-one is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)benzoyl]piperidin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
1-[4-(Aminomethyl)benzoyl]piperidin-4-one is unique due to its specific structure and functional groups. Similar compounds include:
4-Piperidinone, 1-benzoyl-: Lacks the aminomethyl group, resulting in different reactivity and applications.
2-Amino-4-(1-piperidine) pyridine derivatives: These compounds have different substitution patterns on the piperidine ring, leading to varied biological activities.
N-benzoylpiperidines: These compounds share the benzoyl group but differ in other substituents, affecting their chemical properties and uses.
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-[4-(aminomethyl)benzoyl]piperidin-4-one |
InChI |
InChI=1S/C13H16N2O2/c14-9-10-1-3-11(4-2-10)13(17)15-7-5-12(16)6-8-15/h1-4H,5-9,14H2 |
InChI Key |
ISFDNDBONIXFOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


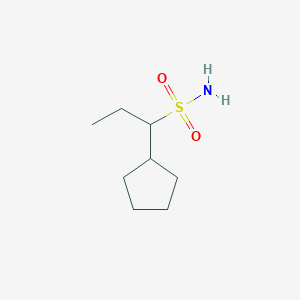
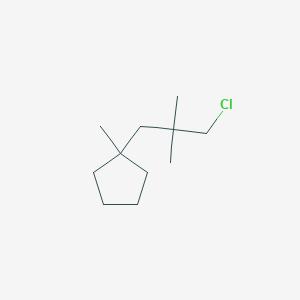
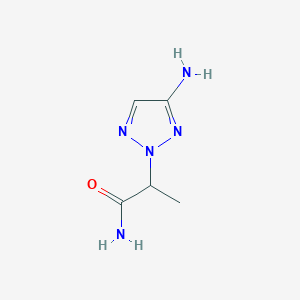


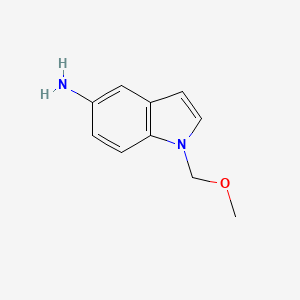

![Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13177063.png)
![{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13177066.png)

![4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13177084.png)
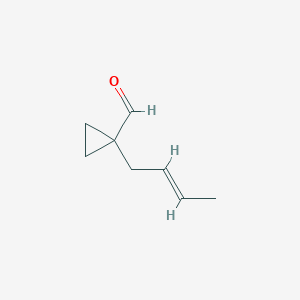
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13177096.png)
